Product packaging for Di-tert-tetradecyl disulphide(Cat. No.:CAS No. 29962-83-2)

Di-tert-tetradecyl disulphide

Cat. No.: B13735163
CAS No.: 29962-83-2
M. Wt: 458.9 g/mol
InChI Key: PUZFDZFKIPUGSO-UHFFFAOYSA-N
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Description

Di-tert-tetradecyl disulphide (CAS 29962-83-2) is a high-molecular-weight organosulfur compound with the molecular formula C₂₈H₅₈S₂ and a molecular weight of 458.89 g/mol . This disulfide features a branched alkyl chain architecture with two tert-tetradecyl groups, resulting in significant steric hindrance around the disulfide bond that influences its reactivity and stability. As part of the organosulfur compounds family, disulfides are fundamentally important in organic synthesis and materials science, serving as key functional groups that play crucial roles in protein folding, stabilization, and as linkers in polymer chemistry and antibody-drug conjugates (ADCs) where selective cleavage of the disulfide bond enables targeted drug release . While specific mechanistic studies on this exact compound are limited in public literature, its structural similarity to commercially available derivatives like Di-tert-dodecyl polysulfide (TDPS 532), used as a lubricant additive, suggests potential applications in material science and industrial chemistry . The compound can be synthesized through various methods, with recent advances focusing on odorless approaches using stable precursors like sodium sulfinates instead of traditional malodorous thiols . This compound is provided as a research-grade chemical for laboratory investigation purposes only. It is strictly intended for use by qualified researchers in controlled settings and is not certified for diagnostic, therapeutic, or human consumption of any kind. Researchers should consult relevant safety data sheets and implement appropriate handling procedures prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H58S2 B13735163 Di-tert-tetradecyl disulphide CAS No. 29962-83-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29962-83-2

Molecular Formula

C28H58S2

Molecular Weight

458.9 g/mol

IUPAC Name

2-(2,3,4,4,5,6,6-heptamethylheptan-2-yldisulfanyl)-2,3,4,4,5,6,6-heptamethylheptane

InChI

InChI=1S/C28H58S2/c1-19(23(5,6)7)25(11,12)21(3)27(15,16)29-30-28(17,18)22(4)26(13,14)20(2)24(8,9)10/h19-22H,1-18H3

InChI Key

PUZFDZFKIPUGSO-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)(C)C)C(C)(C)C(C)C(C)(C)SSC(C)(C)C(C)C(C)(C)C(C)C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for Di Tert Tetradecyl Disulphide and Analogues

Classical Approaches to Disulphide Bond Formation for Aliphatic Chains

Traditional methods for forming disulphide bonds have been the bedrock of organosulfur chemistry for decades. These techniques are well-established and widely understood, though they may sometimes be limited by harsh reaction conditions or the generation of undesirable byproducts.

The oxidative coupling of thiols is a fundamental and widely used method for the synthesis of symmetrical disulphides. tandfonline.combiolmolchem.com This approach involves the oxidation of two thiol molecules to form a disulphide bond, with the concomitant removal of two hydrogen atoms. A variety of oxidizing agents can be employed to facilitate this transformation.

The general reaction can be represented as: 2 R-SH + [O] → R-S-S-R + H₂O

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂): Often used in the presence of a catalyst, H₂O₂ offers a relatively clean oxidation process. rsc.org

Iodine (I₂): In the presence of a base, iodine is an effective oxidant for thiol coupling. A green and recyclable synthetic process for disulfides has been reported using water as the solvent and iodine as the oxidant. rsc.org

Dimethyl Sulfoxide (DMSO): DMSO can act as an oxidant, particularly under acidic conditions, to convert thiols to disulphides. biolmolchem.com

Air/Oxygen: Catalytic systems, often involving metal complexes, can utilize molecular oxygen from the air as the primary oxidant, representing a green and atom-economical approach. rsc.orgrsc.org

The choice of oxidant and reaction conditions can be tailored based on the specific properties of the thiol, including the sterically hindered tert-tetradecylthiol. For instance, the oxidation of aromatic thiols is often more facile than that of aliphatic thiols due to differences in their acidity and reactivity. biolmolchem.com

Table 1: Comparison of Oxidizing Agents for Thiol Coupling
Oxidizing AgentTypical ConditionsAdvantagesDisadvantages
Hydrogen PeroxideCatalytic, often acidic or basicClean byproduct (water)Can lead to over-oxidation
IodineBasic conditions, various solventsHigh efficiencyStoichiometric use can be wasteful
Dimethyl SulfoxideAcidic conditionsReadily availableCan require elevated temperatures
Air/OxygenMetal or other catalystsGreen and economicalCan be slow without an effective catalyst

For instance, sodium disulphide (Na₂S₂) can be reacted with an alkyl halide (R-X) to form a symmetrical disulphide: 2 R-X + Na₂S₂ → R-S-S-R + 2 NaX

This reaction is often facilitated by phase transfer catalysis to bring the aqueous disulphide salt into contact with the organic alkyl halide. akjournals.comasianpubs.org Another strategy involves the reaction of a mercaptan with elemental sulphur. google.com This can be particularly useful for producing polysulfides by adjusting the molar ratio of sulphur to mercaptan. google.com

Advanced Synthetic Strategies and Catalytic Systems for Di-tert-tetradecyl Disulphide

Recent advancements in synthetic chemistry have led to the development of more efficient, selective, and environmentally friendly methods for disulphide synthesis. These strategies often employ novel catalytic systems and reaction conditions to overcome the limitations of classical approaches.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. tandfonline.com In the context of disulphide synthesis, microwave irradiation can significantly reduce reaction times and improve yields. asianpubs.orgrsc.orgresearchgate.net This technique is often combined with phase transfer catalysis (PTC) for reactions involving immiscible aqueous and organic phases. akjournals.comasianpubs.orgasianpubs.org

Phase transfer catalysts, such as quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide, TBAB), facilitate the transfer of the disulphide anion from the aqueous phase to the organic phase where it can react with the alkyl halide. akjournals.comasianpubs.orgasianpubs.org The combination of microwave heating and PTC provides a synergistic effect, leading to rapid and efficient synthesis of disulphides under solvent-free or aqueous conditions. asianpubs.orggoogle.com

Table 2: Key Parameters in Microwave-Assisted Phase Transfer Catalysis for Disulphide Synthesis
ParameterInfluence on ReactionTypical Optimization
Microwave PowerAffects reaction rate and temperatureOptimized to balance speed and selectivity
Catalyst AmountInfluences the rate of inter-phase transferTypically 0.5-2.5% of the alkyl halide mass google.com
Molar RatiosDetermines product distribution and yieldAdjusted based on stoichiometry
Reaction TimeCrucial for completion and preventing side reactionsSignificantly reduced compared to conventional heating

Transition metal catalysts have revolutionized organic synthesis, and their application to disulphide formation is no exception. rsc.orgmdpi.com Catalysts based on metals like copper, nickel, rhodium, and iridium can efficiently catalyze the oxidative coupling of thiols, often under mild conditions. rsc.orgmdpi.commdpi.com These catalysts can activate the thiol and/or the oxidant, facilitating the formation of the S-S bond.

Recent research has focused on developing catalysts that can utilize air as the oxidant, which is a highly sustainable approach. rsc.org For example, an N-heterocyclic carbene (NHC) iridium(I) complex has been shown to effectively catalyze the aerobic oxidation of a wide range of thiols. rsc.org Nickel-catalyzed reductive cross-coupling reactions have also been developed for synthesizing unsymmetrical disulphides. rsc.org

The principles of green chemistry are increasingly influencing the design of synthetic routes. tandfonline.comrsc.orgrsc.org For disulphide synthesis, this translates to the use of non-toxic solvents (like water or glycerol), recyclable catalysts, and energy-efficient reaction conditions. tandfonline.comrsc.orgtandfonline.com

Examples of green synthetic methods include:

Aqueous Iodine-Mediated Oxidation: This method uses water as the solvent and allows for the recycling of the iodide byproduct back to iodine. rsc.org

Ascorbic Acid Catalyzed Oxidation: A simple and environmentally benign method using ascorbic acid as a catalyst in water at room temperature. tandfonline.com

Glycerol (B35011) as a Recyclable Solvent: Glycerol has been used as a green and recyclable solvent for the microwave-assisted synthesis of disulphides. tandfonline.com

Photocatalysis: The use of visible light and a photocatalyst, such as bismuth quantum dots, offers a mild and efficient method for the oxidative coupling of thiols. tandfonline.comtandfonline.com

These environmentally conscious approaches not only reduce the environmental impact of chemical synthesis but can also offer advantages in terms of cost-effectiveness and operational simplicity. tandfonline.comrsc.org

Considerations for Reaction Efficiency and Scalability in Laboratory and Industrial Contexts

Transitioning a synthetic protocol from a laboratory setting to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, cost-effectiveness, and environmental sustainability.

Reaction Efficiency: In the laboratory, reaction efficiency is often maximized by optimizing parameters such as temperature, reactant concentrations, and reaction time. researchgate.net For the synthesis of this compound via thiol oxidation, the choice of oxidant is critical. While potent oxidants may give high yields quickly, they can be unselective and pose safety risks. Catalytic systems using green oxidants like O₂ are highly desirable as they offer high atom economy and produce water as the primary byproduct. beilstein-journals.orgrsc.org The use of tert-Butyl hydroperoxide (TBHP) is another common strategy in oxidation reactions, valued for its low cost and environmental friendliness compared to heavy metal oxidants. researchgate.net For syntheses starting from alkyl halides, phase transfer catalysis (PTC) is a powerful technique to improve efficiency in biphasic reaction systems, facilitating the reaction between an aqueous inorganic salt and an organic substrate. tandfonline.comresearchgate.net

Scalability: A method that is effective in the lab may not be suitable for large-scale production. rsc.orgrsc.org Key considerations for scalability include:

Cost and Availability of Reagents: Industrial processes favor inexpensive and readily available starting materials and catalysts. Methods that utilize reagents like sodium thiosulfate (B1220275) or thiourea (B124793) are often more economically viable than those requiring complex, multi-step reagents. rsc.orgresearchgate.net

Process Type (Batch vs. Continuous): While many lab syntheses are performed in batches, continuous flow processes are often preferred in industry. A continuous process for producing dialkyl disulfides has been developed where an alkene and hydrogen sulfide (B99878) are first reacted over a solid catalyst to form the mercaptan, which is then immediately reacted with sulfur in a second zone to produce the disulfide. google.com This approach offers better control over reaction parameters and improves safety and product consistency. google.com

Energy Consumption and Heat Management: Large-scale reactions, especially exothermic ones, require robust systems for heat management. Mild reaction conditions (ambient temperature and pressure) are highly advantageous as they reduce energy costs and simplify reactor design. rsc.orgorganic-chemistry.org

Work-up and Purification: The isolation and purification of the final product can be a major bottleneck in scaling up. For a high molecular weight, hydrophobic compound like this compound, purification might involve distillation or recrystallization, which can be energy-intensive. One-pot syntheses that yield a product of high purity without complex work-ups are therefore highly sought after. rsc.orgorganic-chemistry.org

Environmental Impact: Green chemistry principles are central to modern industrial synthesis. This includes using non-toxic solvents, recyclable catalysts, and minimizing waste streams. beilstein-journals.orgrsc.org Aerobic oxidation and methods using water or recyclable solvents like glycerol are examples of greener approaches. rsc.orgresearchgate.net

Ultimately, the most suitable industrial method for producing this compound would likely involve a continuous or semi-continuous process starting from readily available precursors, utilizing a stable and recyclable catalyst, and operating under mild, energy-efficient conditions. google.com

Reaction Mechanisms and Chemical Transformations of Di Tert Tetradecyl Disulphide

Fundamental Mechanisms of Disulphide Bond Cleavage

The cleavage of the disulphide bond in di-tert-tetradecyl disulphide can proceed through several mechanisms, primarily categorized as homolytic and heterolytic pathways. These mechanisms are crucial in understanding the compound's stability and reactivity under different conditions.

Homolytic Scission and Radical Formation Pathways

Homolytic scission involves the breaking of the sulfur-sulfur bond, where each sulfur atom retains one of the bonding electrons, leading to the formation of two thiyl radicals (RS•). This process is typically initiated by energy input in the form of heat or light. rsc.org The general reaction is as follows:

(tert-C₁₄H₂₉)₂S₂ → 2 tert-C₁₄H₂₉S•

The stability of the resulting tert-tetradecylthiyl radical is a key factor influencing the propensity for homolytic cleavage. The bulky tert-tetradecyl group can sterically shield the radical center, affecting its subsequent reactions. Thiyl radicals are known to participate in various radical-mediated processes, including hydrogen abstraction and addition to unsaturated bonds. researchgate.netnih.gov

Intramolecular homolytic substitution, where a radical center within a molecule attacks the sulfur atom, is another potential pathway, although more common in systems designed to facilitate such cyclizations. researchgate.net The formation of these radical species is central to understanding the compound's role in processes like radical-mediated disulfide exchange reactions.

Heterolytic Cleavage and Nucleophilic/Electrophilic Attack

Heterolytic cleavage of the disulphide bond involves the unequal division of the bonding electrons, resulting in the formation of a sulfenium cation (RS⁺) and a thiolate anion (RS⁻). This type of cleavage is often facilitated by the attack of nucleophiles or electrophiles.

Nucleophilic Attack: A nucleophile (Nu⁻) can attack one of the sulfur atoms of the disulphide bond, leading to the formation of a new sulfur-nucleophile bond and the displacement of a thiolate anion. nih.gov This is a common reaction for disulphides and is fundamental to many biological and chemical processes. nih.gov The general mechanism is an Sₙ2-type displacement at the sulfur atom. nih.gov

(tert-C₁₄H₂₉)₂S₂ + Nu⁻ → tert-C₁₄H₂₉SNu + tert-C₁₄H₂₉S⁻

The reactivity in such nucleophilic substitution reactions can be influenced by the steric hindrance imposed by the bulky tert-tetradecyl groups. nih.gov

Electrophilic Attack: An electrophile (E⁺) can attack one of the sulfur atoms, making the S-S bond more susceptible to cleavage. This can lead to the formation of a cationic intermediate that can then react with a nucleophile.

(tert-C₁₄H₂₉)₂S₂ + E⁺ → [tert-C₁₄H₂₉S(E)S-tert-C₁₄H₂₉]⁺

The disulfide bond itself can act as a soft electrophile, reacting with soft nucleophiles. The presence of bulky alkyl groups can modulate this reactivity.

Thermally Induced Decomposition Mechanisms and Kinetics

The thermal decomposition of disulphides can proceed through various pathways, with the initial step often being the homolytic scission of the S-S or C-S bond. researchgate.netmit.edu For dialkyl disulphides, the S-S bond is generally considered the weakest and most likely to break first upon heating. researchgate.net

Studies on analogous compounds like di-tert-butyl disulphide have shown that thermal decomposition can lead to the formation of isobutene and hydrogen disulfide through a concerted unimolecular mechanism, alongside radical pathways. mit.edu The kinetics of thermal decomposition are often first-order, with the rate dependent on temperature and the specific structure of the disulphide. researchgate.netaidic.it The activation energy for the thermal decomposition of di-tert-butyl peroxide, a compound also containing a weak heteroatom-heteroatom bond, has been extensively studied and provides a reference for the energy scales involved in such processes. researchgate.net

The kinetics of decomposition can be influenced by the solvent and the presence of other substances that can either catalyze or inhibit the decomposition reactions. osti.gov For instance, the presence of hydrogen sulfide (B99878) can catalyze the decomposition of dimethyl disulphide. researchgate.net

Oxidative Transformations of this compound

The sulfur atoms in this compound are in a relatively low oxidation state and can be readily oxidized to various higher oxidation state sulfur species.

Formation of Sulfinyl and Oxythio Derivatives

Oxidation of disulphides can lead to a range of products, including thiosulfinates (sulfinyl derivatives) and thiosulfonates (oxythio derivatives). chemicalbook.com The initial oxidation product is typically a thiosulfinate, which contains a sulfinyl group (-S(O)-).

(tert-C₁₄H₂₉)₂S₂ + [O] → tert-C₁₄H₂₉S(O)S-tert-C₁₄H₂₉ (Thiosulfinate)

Further oxidation can lead to the formation of a thiosulfonate, which has two oxygen atoms on one of the sulfur atoms.

tert-C₁₄H₂₉S(O)S-tert-C₁₄H₂₉ + [O] → tert-C₁₄H₂₉S(O)₂S-tert-C₁₄H₂₉ (Thiosulfonate)

The formation of these oxidized species can also be achieved through other synthetic routes, for example, the reaction of a sulfinyl chloride with a thiol. The specific products formed depend on the oxidant used and the reaction conditions. The synthesis of sulfinyl derivatives is a key transformation in organosulfur chemistry. researchgate.net

Mechanistic Studies of Catalyzed Oxidation Processes (e.g., Vanadium-Catalyzed Systems)

The oxidation of disulphides can be catalyzed by various metal complexes, with vanadium-based catalysts being particularly effective. nih.govtorvergata.it Vanadium catalysts, often in the form of oxovanadium species, can activate oxidants like hydrogen peroxide (H₂O₂) to facilitate the oxygen transfer to the sulfur atoms. nih.govmdpi.com

Mechanistic studies on the vanadium-catalyzed oxidation of di-tert-butyl disulphide to its corresponding thiosulfinate have been conducted to elucidate the reaction pathway. nih.gov These studies often involve techniques like ⁵¹V NMR spectroscopy and analysis of solvent effects to understand the nature of the active catalytic species and the transition state of the oxygen transfer step. nih.gov The proposed mechanism often involves the formation of a vanadium-peroxo species which then acts as the electrophilic oxygen transfer agent. torvergata.it The catalytic cycle involves the coordination of the oxidant to the vanadium center, followed by the reaction with the disulphide and subsequent regeneration of the catalyst. rsc.org

The enantioselective oxidation of prochiral disulphides can be achieved using chiral vanadium complexes, highlighting the potential for asymmetric synthesis in these systems. nih.gov The efficiency and selectivity of these catalytic systems can be influenced by the ligands coordinated to the vanadium center and the reaction conditions. mdpi.com

Reductive Pathways and Regeneration of Thiols

The cleavage of the disulfide bond in this compound is a key chemical transformation, leading to the formation of two molecules of tert-tetradecylthiol. This reduction can be achieved through various pathways, primarily involving thiol-disulfide exchange reactions or reduction by phosphines. The regeneration of the corresponding thiol is crucial in applications where the disulfide acts as a reversible linkage, such as in self-healing materials and drug delivery systems. ontosight.ai

Thiol-Disulfide Exchange:

This pathway involves the reaction of the disulfide with another thiol-containing molecule. The reaction proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, where a thiolate anion attacks one of the sulfur atoms of the disulfide bond. nih.gov This process is typically reversible, and the position of the equilibrium is dependent on the relative concentrations and reduction potentials of the thiols and disulfides involved. To drive the reaction towards the cleavage of this compound, a molar excess of a reducing thiol is often employed. The general mechanism for thiol-disulfide exchange is a second-order reaction, being first order in both the disulfide and the reacting thiol. nih.gov

Reduction by Phosphines:

Tertiary phosphines, such as tributylphosphine (B147548) (TBP) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), are effective reagents for the reduction of disulfides, including sterically hindered ones. The reaction mechanism is an S_N2-type displacement where the phosphorus atom of the phosphine (B1218219) acts as the nucleophile, attacking one of the sulfur atoms of the disulfide bond. nih.gov This attack results in the formation of a thiophosphonium cation intermediate, which is then hydrolyzed to yield the corresponding phosphine oxide and two molecules of the thiol. This reduction is generally irreversible and can be carried out under mild conditions.

The table below summarizes common reducing agents used for the cleavage of sterically hindered disulfides.

Reducing AgentMechanismKey Characteristics
Dithiothreitol (DTT)Thiol-Disulfide ExchangeForms a stable six-membered ring after reduction, driving the reaction forward.
Glutathione (GSH)Thiol-Disulfide ExchangeA biologically relevant reducing agent, often requiring an excess to be effective.
Tributylphosphine (TBP)Nucleophilic SubstitutionEffective for sterically hindered disulfides; reaction is typically irreversible.
Tris(2-carboxyethyl)phosphine (TCEP)Nucleophilic SubstitutionWater-soluble and odorless, making it a popular choice for biological applications. nih.gov

Regeneration of tert-Tetradecylthiol:

The successful cleavage of this compound results in the formation of two equivalents of tert-tetradecylthiol. This tertiary thiol is characterized by a sulfhydryl group attached to a tertiary carbon atom, which is part of the bulky tetradecyl group. The regeneration of this thiol is a critical step in various applications. For instance, in self-healing polymers, the reversible formation and cleavage of the disulfide bond allow for the mending of microscopic cracks.

Influence of Tertiary Alkyl Steric Hindrance on Reaction Energetics and Selectivity

The chemical reactivity of this compound is significantly influenced by the steric hindrance imposed by its two bulky tertiary tetradecyl groups. This steric bulk has profound effects on the energetics and selectivity of its chemical transformations, particularly those involving nucleophilic attack at the disulfide bond.

Steric Hindrance in S_N2 Reactions:

Reactions at the disulfide bond, such as reductive cleavage by thiolate anions or phosphines, typically proceed via an S_N2 mechanism. In this mechanism, the nucleophile attacks one of the sulfur atoms from the backside, along the axis of the S-S bond. The bulky tert-tetradecyl groups create a sterically congested environment around the disulfide bond, shielding it from the approach of nucleophiles. rsc.org This steric hindrance raises the energy of the S_N2 transition state, thereby increasing the activation energy of the reaction and decreasing the reaction rate. nih.gov

The table below illustrates the impact of alkyl group structure on the relative rates of S_N2 reactions.

Alkyl GroupStructureSteric HindranceRelative S_N2 Reaction Rate
MethylCH₃-LowVery Fast
PrimaryR-CH₂-ModerateFast
SecondaryR₂CH-HighSlow
Tertiary R₃C- Very High Very Slow / No Reaction

This table provides a general trend for S_N2 reactions at a carbon center, which is analogous to the steric effects observed in S_N2 reactions at a sulfur center in disulfides.

Influence on Reaction Selectivity:

The significant steric hindrance of the tert-tetradecyl groups can also enhance the selectivity of certain reactions. By sterically protecting the disulfide bond, reactions at other, less hindered functional groups within a molecule can proceed preferentially. Furthermore, the difficulty of intermolecular reactions due to steric hindrance can favor intramolecular processes if the molecule is designed appropriately. In the context of polymerization, the difference in reactivity between sterically hindered disulfides and less hindered thiols can be exploited for sequential network formation. rsc.org For instance, a less hindered thiol can react first, followed by the reaction of the more hindered disulfide under different conditions. rsc.org

The bulky alkyl groups also influence the conformational preferences of the molecule. The C-S-S-C dihedral angle is a key determinant of disulfide bond reactivity. nih.gov Significant deviation from the ideal dihedral angle of approximately 90° can induce strain and increase the reactivity of the disulfide bond. While the large and flexible tetradecyl chains can adopt numerous conformations, the steric repulsion between the bulky tertiary groups likely influences the preferred geometry around the disulfide bond, which in turn affects its reaction energetics.

Advanced Applications of Di Tert Tetradecyl Disulphide in Scientific and Industrial Domains

Contributions to Materials Science and Engineering

The distinct chemical properties of di-tert-tetradecyl disulphide have led to its exploration and application in several areas of materials science and engineering. Its bulky hydrophobic groups and the reactive disulphide bond are key to its functionality.

Role as Vulcanizing Agent and Polymer Modifier

This compound and similar disulphide compounds can function as vulcanizing agents in the production of rubber. During vulcanization, the disulphide bond can be cleaved to form sulfur radicals, which then create cross-links between polymer chains. This process enhances the elasticity, strength, and durability of the rubber. While information specifically on this compound as a vulcanizing agent is limited, the analogous compound, di-tert-butyl polysulfide (DTBPS), is used as an environmentally friendly and safe vulcanizing agent. junyuanpetroleumgroup.com It offers advantages such as a high flash point and low decomposition temperature, which can increase catalyst activity and shorten vulcanization time. junyuanpetroleumgroup.com

Organic disulphides can also act as polymer modifiers. For instance, the addition of disulphide compounds to polymers can introduce new functionalities and improve their properties. The reversible nature of the disulphide bond is of particular interest for creating self-healing materials. ontosight.ai

Application in Surface Chemistry and Controlled Thin Film Fabrication (e.g., Gold-Supported Systems)

Organic disulphides, including those with long alkyl chains like this compound, are utilized in surface chemistry to form self-assembled monolayers (SAMs) on metal surfaces, particularly gold. The sulfur atoms in the disulphide bond have a strong affinity for gold, leading to the formation of a stable, organized thin film on the substrate. researchgate.netresearchgate.net These SAMs can be used to tailor the surface properties of materials, such as wettability and catalytic activity. researchgate.net

The structure of the disulphide, including the length and branching of the alkyl chains, influences the packing density and ordering of the monolayer. For instance, the use of adsorbates with two different alkyl groups attached to a single headgroup can produce stable, homogeneously mixed SAMs. researchgate.net The ability to control the fabrication of thin films with specific properties is crucial for applications in sensors, electronics, and biocompatible coatings. mdpi.comkorvustech.com

Table 1: Properties of Self-Assembled Monolayers (SAMs) on Gold

Adsorbate Packing Density Film Thickness Surface Properties
Alkanethiols High Dependent on chain length Hydrophobic
Dithiols Variable Can form multilayers Can bridge nanoparticles

Precursor for Advanced Material Synthesis via Atomic Layer Deposition (ALD)

Atomic layer deposition (ALD) is a thin-film deposition technique that allows for precise, layer-by-layer growth of materials. researchgate.net Organosulfur compounds, such as di-tert-butyl disulphide (TBDS), have been investigated as alternatives to the toxic and explosive hydrogen sulfide (B99878) (H2S) gas commonly used as a sulfur source in ALD. researchgate.netucc.ie TBDS, being a liquid, is significantly less hazardous and easier to handle. ucc.ie

In ALD processes, the precursor molecules react with the substrate surface in a self-limiting manner. researchgate.net The use of organosulfur precursors like TBDS has been shown to produce high-quality metal sulfide films, such as molybdenum disulphide (MoS2), with limited contamination. ucc.ie This makes them valuable for the synthesis of advanced materials used in electronics and catalysis. researchgate.netucc.ie While direct evidence for this compound in ALD is not prevalent, the principles established with similar disulphides suggest its potential as a precursor, particularly for applications requiring specific organic functionalities.

Catalysis and Process Optimization in Chemical Industries

This compound and related compounds play significant roles in the chemical industry, particularly in petroleum refining and processing, where they contribute to catalyst activation and infrastructure protection.

Utility in Hydrotreating Catalyst Systems for Petroleum Refining and Desulfurization

Hydrotreating is a critical process in petroleum refining that removes sulfur from fuel products to meet environmental regulations and prevent catalyst poisoning in downstream processes. wikipedia.orgarkema.com Hydrotreating catalysts, typically composed of cobalt, nickel, molybdenum, and/or tungsten on an alumina (B75360) support, are initially in their oxide form and must be converted to their active sulfide form. reactor-resources.com This activation process is called sulfiding.

Organic polysulfides, such as di-tert-butyl polysulfide (TBPS 454), are used as sulfiding agents. cpchem.com These agents decompose at elevated temperatures in the presence of hydrogen to produce hydrogen sulfide (H2S), which then reacts with the metal oxides on the catalyst to form the active metal sulfides. reactor-resources.comcpchem.com The choice of sulfiding agent can impact the efficiency of the process. For example, TBPS 454 starts to convert to H2S at a lower temperature compared to other agents, which can reduce the risk of metal reduction and shorten the sulfiding operation. cpchem.com The use of such agents allows for controlled in-situ sulfiding, maximizing catalyst activity. cpchem.com

Role as Corrosion Inhibitor in Hydrocarbon Processing and Transport Infrastructure

Corrosion is a major challenge in the oil and gas industry, affecting pipelines and processing equipment. researchgate.net Corrosion inhibitors are chemicals added to production fluids to protect metal surfaces by forming a protective film. google.com Organic compounds, including amines and sulfur-containing compounds, are commonly used as corrosion inhibitors. google.commdpi.com

It is believed that organic thiol and disulphide compounds can enhance the effectiveness of corrosion inhibitors by creating a more robust and persistent passivation layer on the metal surface. google.com This film acts as a barrier, preventing contact between the corrosive fluids and the metal. google.com While specific data on this compound as a primary corrosion inhibitor is scarce, the general properties of long-chain alkyl disulphides suggest their potential utility in such applications, likely as part of a blended inhibitor formulation.

Table 2: Compound Names Mentioned

Compound Name
This compound
Di-tert-butyl polysulfide (DTBPS)
Hydrogen sulfide (H2S)
Molybdenum disulphide (MoS2)

Application as a Specialized Reagent or Ligand in Organic Catalysis

This compound serves as a crucial starting material for the synthesis of specialized reagents used in organic catalysis, particularly in asymmetric aminohydroxylation reactions. While not typically employed directly as a ligand in catalytic cycles, its derivative, tert-tetradecyl sulfonamide, functions as a key nitrogen source in these transformations.

A patented method highlights the use of various disulfides, including this compound, for the synthesis of tert-alkyl sulfonamides. google.com These sulfonamides are subsequently converted into their corresponding chloramine (B81541) salts. google.com These salts are instrumental in the catalytic aminohydroxylation of olefins, a process that installs both an amino and a hydroxyl group across a double bond. google.com This transformation is valuable for creating chiral amino alcohols, which are important building blocks in pharmaceuticals.

The process leverages the instability of tertiary alkyl sulfonyl chlorides, which makes traditional synthesis routes challenging. google.com By starting from the stable this compound, a reliable pathway to the necessary tert-tetradecyl sulfonamide reagent is established. google.com The bulky tert-tetradecyl group can influence the solubility and reactivity of the resulting sulfonamide reagent.

In the broader context of catalysis, organic disulfides can be cleaved under photoirradiation to form thiyl radicals. nih.gov These radicals can act as catalysts in various reactions, including cyclizations and additions to unsaturated bonds, showcasing the potential versatility of disulfide compounds in catalytic processes. nih.gov

Organic Synthesis and Intermediate Chemistry

This compound is a significant intermediate in organic synthesis, valued for its dual characteristics: the reactive disulfide bridge and the bulky, hydrophobic tert-tetradecyl groups. These features make it a versatile precursor for various functional molecules and a building block for complex molecular architectures.

Precursor for Sulfonamide Derivatives and Related Organic Transformations

This compound is an effective precursor for the synthesis of tert-tetradecyl sulfonamide, a compound class with broad applications in medicinal chemistry and organic synthesis. google.comfrontiersrj.com The conventional synthesis of tertiary alkyl sulfonamides is often hindered by the instability of the corresponding sulfonyl chloride intermediates. google.com Utilizing this compound provides a stable and accessible starting point to circumvent this issue.

The transformation involves a two-step process outlined in patent literature. First, the disulfide is subjected to oxidative chlorination to form the tert-tetradecylsulfonyl chloride. This intermediate is then reacted with ammonia, without isolation, to produce the desired tert-tetradecyl sulfonamide. google.com This method is notable for its efficiency and applicability to sterically hindered tertiary alkyl disulfides. google.com

General methods for converting disulfides to sulfonamides often involve oxidation to form a sulfonyl chloride, which is then reacted with a primary or secondary amine. frontiersrj.comresearchgate.net The choice of oxidizing agent and reaction conditions is critical for achieving high yields. researchgate.net

Table 1: Synthesis of tert-Alkyl Sulfonamides from Di-tert-alkyl Disulfides

Step Description Reactants Notes
1 Oxidative Cleavage This compound, Chlorine, Acetic Acid/Water Forms tert-tetradecylsulfonyl chloride in situ.

This table summarizes a synthetic pathway for converting this compound into its corresponding sulfonamide derivative.

Enabling Synthesis of Complex Organic Molecules with Disulphide Moieties

The disulfide bond is a key functional group in many complex molecules, including those in materials science and biomedicine, due to its unique reversible nature. ontosight.ai this compound serves as a valuable building block for incorporating a disulfide moiety flanked by large, hydrophobic alkyl groups into larger, more complex structures. ontosight.ai The synthesis of such molecules is a cornerstone of modern organic chemistry, aiming to construct intricate architectures from simpler precursors. ebsco.comwikipedia.org

The presence of the this compound unit imparts specific properties to the final molecule. The long, branched alkyl chains increase hydrophobicity, influencing solubility and promoting self-assembly in certain media. ontosight.ai The disulfide bond itself acts as a redox-responsive linker, meaning it can be cleaved under reducing conditions, such as those found inside cells. ontosight.aiwikipedia.org This property is exploited in the design of advanced drug delivery systems, where a therapeutic payload is released in response to a specific biological trigger. ontosight.ai

Furthermore, the reversible cleavage of the disulfide bond can be utilized in the creation of self-healing materials and coatings. ontosight.ai The general strategy involves incorporating the disulfide unit into a polymer or larger molecular assembly. When the material is damaged, the disulfide bonds can be reformed under specific conditions, restoring the structure.

Table 2: Research Findings on Disulfide-Containing Molecules

Application Area Role of Disulfide Moiety Contribution of tert-Tetradecyl Groups Supporting Research
Drug Delivery Redox-responsive cleavable linker for triggered release. Enhances hydrophobicity, potentially aiding in membrane interaction or formulation. Disulfide bonds are used to design systems that release payloads in specific reducing environments. ontosight.ai
Self-Healing Materials Reversible covalent bond for material repair. Influences the mechanical and hydrophobic properties of the material. The reversible nature of the disulfide bond is explored for creating novel self-healing materials. ontosight.ai

This table details the role of the disulfide moiety and the associated alkyl groups in various advanced applications.

Investigations into its Role in Building Block Chemistry for Macromolecules

This compound and its derivatives are investigated for their role as building blocks in the synthesis of macromolecules, particularly polymers. lcpo.fr The disulfide bond is a dynamic covalent linkage that can be incorporated into polymer backbones or as pendant side-chains, enabling the design of stimuli-responsive and degradable materials. rsc.org

Polymers containing disulfide bonds, known as poly(disulfide)s, can be synthesized through the oxidation of dithiol monomers. google.com this compound can be reduced to its corresponding thiol, tert-tetradecylthiol, which could then serve as a monomer in such polymerization reactions. The resulting macromolecule would feature disulfide linkages that can be cleaved by reducing agents, leading to polymer degradation. This is a desirable property for creating biodegradable materials.

Alternatively, the incorporation of the bulky this compound unit into a polymer side-chain can significantly alter the macromolecule's properties. The large hydrophobic groups can drive self-assembly into complex nanostructures like micelles or vesicles in aqueous environments. lcpo.fr These assemblies are of interest for applications in nanotechnology and biomedicine. The field of macromolecular chemistry focuses on designing such building blocks that encode specific self-assembly instructions and functions at the molecular level. lcpo.fr

The synthesis of polymers with disulfide functionalities allows for post-polymerization modification, where the disulfide bond can be used as a handle for attaching other molecules or for cross-linking polymer chains to form hydrogels. rsc.org

Spectroscopic and Analytical Characterization Methodologies for Di Tert Tetradecyl Disulphide

Elucidation of Molecular Structure using Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable for determining the molecular architecture of Di-tert-tetradecyl disulphide. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy offer detailed insights into the compound's atomic and functional group composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for defining the carbon and proton environments within the this compound molecule. Both ¹H and ¹³C NMR provide critical data for structural confirmation.

In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. For a symmetrical disulphide like this compound, the spectra are expected to be relatively simple. The protons on the carbon atom adjacent to the disulphide bond (α-carbons) would exhibit a characteristic chemical shift, distinct from the protons along the tetradecyl chains and the terminal methyl groups of the tert-butyl groups. The integration of the peak areas in the ¹H NMR spectrum corresponds to the ratio of the number of protons in each unique environment.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The carbon atoms directly bonded to the sulfur atoms of the disulphide bridge will have a distinct chemical shift compared to the other carbon atoms in the tetradecyl chains and the tert-butyl groups. The chemical shifts in ¹³C NMR are highly sensitive to the local electronic structure, making it possible to distinguish between the different carbon environments within the long alkyl chains. nih.gov Statistical analysis of ¹³C chemical shifts, particularly of the Cβ atom, can be a sensitive indicator of the redox state of cysteine residues in proteins, which is analogous to the environment of the carbons adjacent to the disulphide bond in this compound. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Protons on α-carbons (-S-C(CH₃)₂-)~1.3-1.5~45-55
Protons in methylene (B1212753) groups (-CH₂-) of tetradecyl chain~1.2-1.4~22-35
Protons in terminal methyl groups (-CH₃) of tetradecyl chain~0.8-0.9~14
Protons of tert-butyl methyl groups (-C(CH₃)₃)~1.3-1.5~30-35
Quaternary carbon of tert-butyl group (-C(CH₃)₃)N/A~40-50

Note: The predicted chemical shift values are approximate and can vary based on the solvent and other experimental conditions.

The fragmentation of long-chain dialkyl disulphides in the mass spectrometer is characterized by the cleavage of the S-S bond and C-S bonds, as well as fragmentation along the alkyl chains. tandfonline.com Cleavage of the S-S bond is a preferred fragmentation pathway for disulphides under electron transfer dissociation (ETD). nih.gov The resulting fragments can help to piece together the structure of the original molecule. For this compound, characteristic fragments would include ions corresponding to the loss of a tert-tetradecylthiol radical and further fragmentation of the alkyl chains.

Table 2: Expected Key Fragmentation Ions in the Mass Spectrum of this compound

m/z Value Possible Fragment Identity
M⁺Molecular Ion
[M - C₁₄H₂₉S]⁺Loss of a tert-tetradecylthiol radical
[C₁₄H₂₉S]⁺tert-tetradecylthiol cation
[C₁₄H₂₉]⁺tert-tetradecyl cation
[C₄H₉]⁺tert-butyl cation

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. nih.gov For this compound, the IR spectrum would be characterized by the presence of C-H stretching and bending vibrations from the long alkyl chains and the tert-butyl groups.

The key functional group, the disulphide bond (S-S), exhibits a weak absorption in the IR spectrum, typically in the range of 500-540 cm⁻¹. researchgate.net The C-S stretching vibration is also expected to be present, usually in the region of 600-700 cm⁻¹. tandfonline.com The absence of a strong S-H stretching band (around 2550-2600 cm⁻¹) confirms that the thiol precursor has been fully converted to the disulphide.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹)
C-H (Alkyl)Stretching2850-2960
C-H (Alkyl)Bending1370-1470
S-SStretching500-540 (weak)
C-SStretching600-700

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) is a suitable method for the analysis of volatile and thermally stable compounds like this compound. cdc.gov In GC, the sample is vaporized and transported by a carrier gas through a column containing a stationary phase. The separation is based on the differential partitioning of the components between the mobile gas phase and the stationary phase.

The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification when compared to a known standard. The purity of the sample can be determined by the area of the peak corresponding to this compound relative to the total area of all peaks in the chromatogram. For enhanced identification, GC can be coupled with a mass spectrometer (GC-MS), which provides mass spectra of the separated components. tandfonline.comcdc.govmdpi.com

Liquid Chromatography (LC), particularly High-Performance Liquid Chromatography (HPLC), is a versatile technique for the separation and purification of a wide range of compounds, including those that are not sufficiently volatile for GC. nih.govnih.gov In LC, the sample is dissolved in a liquid mobile phase and passed through a column containing a solid stationary phase. Separation is based on the differential interactions (e.g., polarity) of the components with the stationary and mobile phases.

For a nonpolar compound like this compound, reversed-phase HPLC would be the method of choice. In this mode, a nonpolar stationary phase is used with a more polar mobile phase. The retention time of the compound is influenced by its hydrophobicity. The purity is assessed by the relative peak area in the chromatogram. LC can also be coupled with mass spectrometry (LC-MS) for definitive identification of the separated components. nih.gov

Gel Permeation Chromatography (GPC) for Molecular Size Distribution

Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a powerful analytical technique for determining the molecular weight distribution of a substance. shimadzu.com In the analysis of this compound, GPC is employed to understand the distribution of molecular sizes in a sample, which can provide insights into its purity and the presence of any oligomeric species or contaminants. infinitalab.com

The fundamental principle of GPC involves the separation of molecules based on their hydrodynamic volume as they pass through a column packed with a porous gel. shimadzu.com Larger molecules are excluded from the pores and thus elute more quickly, while smaller molecules can penetrate the pores to varying extents, resulting in a longer retention time. shimadzu.com By calibrating the column with standards of known molecular weight, a calibration curve can be constructed to relate retention time to molecular weight, allowing for the determination of the molecular weight distribution of the analyte. infinitalab.com

Research Findings:

While specific GPC data for this compound is not extensively published in publicly accessible literature, the analysis of structurally related long-chain dialkyl disulfides and other disulfide-containing molecules provides a strong precedent for the application and expected outcomes of this technique. For instance, GPC has been effectively used to determine the molecular weight of synthesized disulfide-containing polymers. nih.gov In such studies, key parameters including the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) are determined. A low PDI value indicates a narrow molecular weight distribution, suggesting high purity of the compound. nih.gov

For a relatively pure sample of this compound, a single, narrow peak would be expected in the GPC chromatogram. The presence of multiple peaks or a broad peak could indicate the presence of impurities, unreacted starting materials, or byproducts from its synthesis.

Below is a representative, illustrative data table of expected GPC results for a high-purity sample of a long-chain dialkyl disulfide, analogous to this compound, based on typical analyses of similar compounds.

Table 1: Representative GPC Data for a Long-Chain Dialkyl Disulfide

Parameter Value
Number-Average Molecular Weight (Mn) 450 g/mol
Weight-Average Molecular Weight (Mw) 465 g/mol
Polydispersity Index (PDI) 1.03

Note: The data presented in this table is illustrative and based on the analysis of analogous compounds. Actual values for this compound may vary depending on the specific GPC system, column, and analytical conditions used.

Advanced Analytical Techniques for Mechanistic and Application Studies

To elucidate the mechanisms of action and performance of this compound, particularly in its role as an extreme pressure (EP) lubricant additive, a suite of advanced analytical techniques is employed. These methods provide detailed information about the chemical and physical transformations that the molecule undergoes under operational conditions.

X-ray Photoelectron Spectroscopy (XPS):

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of this compound as an EP additive, XPS is invaluable for analyzing the "tribofilms" that form on metal surfaces under high pressure and temperature. researchgate.net

Principle: XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed.

Application to this compound: When used as a lubricant additive, this compound is believed to decompose at the asperity contacts of sliding metal surfaces, reacting with the metal to form a protective surface layer. XPS analysis of these wear scars can identify the chemical nature of this film. For sulfur-containing additives, XPS can detect the presence of metal sulfides (e.g., iron sulfide), sulfates, and other sulfur species, providing direct evidence of the chemical reactions that lead to wear protection. mdpi.com

Raman Spectroscopy:

Raman spectroscopy is a non-destructive chemical analysis technique which provides detailed information about chemical structure, phase and polymorphy, crystallinity and molecular interactions. It is based on the interaction of light with the chemical bonds within a material.

Principle: Raman spectroscopy relies on inelastic scattering, or Raman scattering, of monochromatic light, usually from a laser in the visible, near-infrared, or near-ultraviolet range. The laser light interacts with molecular vibrations, phonons or other excitations in the system, resulting in the energy of the laser photons being shifted up or down. The shift in energy gives information about the vibrational modes in the system.

Application to this compound: In the study of lubricant additives, Raman spectroscopy can be used to analyze the composition of the tribofilms formed on bearing surfaces. spectroscopyonline.com For example, it can be used to identify the formation of iron(II) sulfide (B99878) from the decomposition of disulfide additives under tribological stress. spectroscopyonline.com This technique can be performed in-situ to monitor the formation of these protective films in real-time under simulated operating conditions. researchgate.net The spectral data can reveal the transformation of the original disulfide compound and the chemical nature of the resulting surface layer. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS):

Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical method that combines the features of gas-chromatography and mass spectrometry to identify different substances within a test sample.

Principle: The gas chromatograph separates the components of a sample, and the mass spectrometer provides detailed structural information on each of the separated components.

Application to this compound: GC-MS is a powerful tool for the detailed analysis of the compound itself and its decomposition products. In a study of tert-dodecyl mercaptan, a structurally related compound, GC-MS was used to determine the composition of the reaction mixture. google.com For this compound, GC-MS could be used to analyze its purity, identify any isomers, and study its thermal decomposition products. This information is crucial for understanding its behavior at the high temperatures experienced in extreme pressure applications.

Table 2: Summary of Advanced Analytical Techniques and Their Applications

Technique Information Provided Relevance to this compound
X-ray Photoelectron Spectroscopy (XPS) Elemental composition and chemical state of surfaces Characterization of the chemical nature of the protective tribofilm (e.g., metal sulfides) formed on metal surfaces. mdpi.com
Raman Spectroscopy Molecular structure and chemical bonding Identification of the transformation products of the disulfide on the lubricated surface, such as the formation of iron sulfides. spectroscopyonline.com

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and structural identification of volatile and semi-volatile compounds | Purity analysis, isomer identification, and characterization of thermal decomposition products to understand its behavior under high temperatures. google.com |

These advanced analytical techniques, often used in combination, provide a comprehensive understanding of the performance and reaction mechanisms of this compound in its various applications, particularly as an extreme pressure additive in lubricants.

Computational and Theoretical Investigations of Di Tert Tetradecyl Disulphide

Quantum Chemical Calculations for Electronic Structure, Bonding, and Reactivity

Quantum chemical calculations, primarily using Density Functional Theory (DFT), are fundamental to understanding the electronic structure of Di-tert-tetradecyl disulphide. northwestern.eduarxiv.orgarxiv.org These methods solve approximations of the Schrödinger equation to provide detailed information about molecular orbitals, charge distribution, and bond characteristics. northwestern.edulsu.edu

For this compound, these calculations would focus on the C-S-S-C core. The disulfide bond (S-S) is the most electronically significant feature, being the primary site of chemical reactivity. Calculations reveal the nature of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the energy gap between which is a key indicator of the molecule's kinetic stability and reactivity. The HOMO is typically localized on the sulfur lone pairs, making the disulfide bond susceptible to electrophilic attack and oxidation, while the LUMO is often an antibonding σ* orbital associated with the S-S bond, indicating that it is the likely site for reductive cleavage.

Table 1: Exemplary Geometrical and Electronic Parameters for a Dialkyl Disulphide Core from Quantum Chemical Calculations. Note: These are typical values for analogous dialkyl disulphides and serve as an estimation for this compound.

Molecular Dynamics Simulations of Intermolecular Interactions and Conformations

While quantum calculations are excellent for static electronic properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. mdpi.com

For a large, flexible molecule like this compound, MD is crucial for understanding its conformational landscape. The two long tetradecyl chains have numerous rotatable bonds, leading to a vast number of possible conformations. MD simulations can explore these conformations, identifying the most stable (lowest energy) shapes the molecule adopts. nih.gov These simulations would show how the long alkyl chains can fold back on themselves or interact with chains of neighboring molecules through weak van der Waals forces.

MD is also the primary tool for investigating intermolecular interactions. nih.gov By simulating multiple this compound molecules together, one can observe how they pack in a condensed phase. These simulations would highlight the role of the bulky tert-butyl groups in preventing dense packing and the importance of the long, flexible tetradecyl chains in mediating intermolecular attraction. Such studies are vital for understanding bulk properties like viscosity, melting point, and solubility. Simulations of long-chain alkyl thiols on surfaces have shown that these molecules can form ordered monolayers, a behavior that could be explored for this compound. koreascience.kr

Table 2: Key Insights from Molecular Dynamics Simulations.

Reaction Pathway Modeling and Transition State Analysis (e.g., Pyrolysis Kinetics)

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, such as the thermal decomposition (pyrolysis) of this compound. These studies involve mapping the potential energy surface of the reacting system to identify the lowest energy path from reactants to products. lsu.edu

The primary thermal decomposition pathway for dialkyl disulphides is the homolytic cleavage of the S-S bond, which is typically the weakest bond in the molecule. osti.gov This process generates two tert-tetradecylthiyl radicals. An alternative pathway is the cleavage of a C-S bond. osti.gov Quantum chemical calculations can accurately predict the bond dissociation energies (BDEs) for these bonds, confirming that S-S cleavage requires less energy. researchgate.net

Beyond simple bond breaking, computational models can identify transition states—the highest energy point along a reaction coordinate. researchgate.netnih.gov The energy of the transition state relative to the reactants gives the activation energy, a critical parameter in chemical kinetics. mdpi.com For a complex molecule like this compound, secondary reactions of the initial radicals, such as hydrogen abstraction from the alkyl chains or elimination reactions, can also be modeled. These advanced simulations, often combining quantum mechanics with molecular dynamics (QM/MD), can build a comprehensive kinetic model to predict product distributions under various pyrolysis conditions. tue.nlnih.gov

Table 3: Computational Analysis of Potential Pyrolysis Reaction Pathways. **Values are based on general dialkyl disulphides and are for illustrative purposes.

Quantitative Structure-Property Relationship (QSPR) and Machine Learning Applications for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to predict the physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net This method is particularly valuable for compounds like this compound, for which experimental data may be limited. By building models from a dataset of analogous compounds (e.g., other long-chain dialkyl disulphides and sulfides) with known properties, the properties of the target molecule can be accurately estimated. nih.govsci-hub.box

The first step in QSPR is to calculate a set of numerical values, known as molecular descriptors, that encode structural, topological, and electronic features of the molecules. For a series of alkyl disulphides, these descriptors would include:

Constitutional descriptors: Molecular weight, atom counts.

Topological descriptors: Indices describing molecular branching and connectivity.

Geometrical descriptors: Molecular surface area, volume.

Quantum-chemical descriptors: Dipole moment, HOMO/LUMO energies, atomic charges.

Once the descriptors are calculated for a range of analogue molecules, machine learning algorithms are used to build a predictive model. ulster.ac.uksemanticscholar.org Techniques such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), and Artificial Neural Networks (ANN) can correlate the descriptors with a specific property, such as boiling point, viscosity, or critical temperature. nih.govresearchgate.netnih.gov These trained models can then be used to predict the same properties for this compound with a high degree of confidence, circumventing the need for potentially difficult and costly experiments. nih.govarxiv.org

Table 4: Framework for QSPR and Machine Learning Prediction for this compound and its Analogues.

Environmental Disposition and Transformation Pathways of Di Tert Tetradecyl Disulphide

Environmental Fate Modeling and Multi-Compartmental Distribution in Ecosystems

There are no published studies on the environmental fate modeling or the multi-compartmental distribution of Di-tert-tetradecyl disulphide in ecosystems. Without empirical data on its physicochemical properties and behavior in various environmental media (air, water, soil, sediment), predictive models cannot be developed or validated.

Abiotic Degradation Mechanisms in Environmental Media (e.g., Photolysis, Hydrolysis, Oxidation)

No data are available regarding the abiotic degradation of this compound. Specific rates and pathways for its breakdown through processes such as photolysis (degradation by light), hydrolysis (reaction with water), or oxidation in the environment have not been documented in the scientific literature.

Biotransformation Pathways and Microbial Degradation in Natural and Engineered Systems

Research on the biotransformation and microbial degradation of this compound is not available. There are no studies identifying microorganisms capable of degrading this compound or elucidating the metabolic pathways involved in its breakdown in either natural or engineered systems.

Considerations for Persistence and Environmental Transport in Various Matrices

Due to the lack of data on its degradation rates and partitioning behavior, the persistence and potential for environmental transport of this compound cannot be scientifically evaluated. Information on its potential to persist in various environmental matrices or be transported over long distances is currently unavailable.

Q & A

Basic Research Questions

Q. How is Di-tert-tetradecyl disulphide synthesized, and what are the critical parameters affecting yield?

  • Methodological Answer : Synthesis typically involves thiol-disulphide exchange reactions or oxidation of tert-tetradecyl thiols. Critical parameters include reaction temperature (optimized between 50–80°C), solvent polarity (e.g., toluene or DMF), and catalyst selection (e.g., iodine or metal oxides). Yield is influenced by stoichiometric ratios of precursors and exclusion of moisture to prevent hydrolysis. Post-synthesis purification via column chromatography or recrystallization ensures purity, validated by HPLC (>98% purity) and melting point analysis .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) identifies alkyl chain configurations and disulphide bond presence. Fourier-Transform Infrared Spectroscopy (FTIR) confirms S–S stretching vibrations (∼500–550 cm⁻¹). Mass spectrometry (MS) via electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. Cross-referencing with X-ray diffraction (XRD) resolves crystallographic ambiguities .

Q. How do environmental factors (pH, temperature) affect the stability of this compound?

  • Methodological Answer : Stability studies involve accelerated degradation tests under varying pH (3–10) and temperature (25–100°C). Use HPLC to monitor decomposition products (e.g., tert-tetradecyl thiols). Kinetic modeling (Arrhenius equation) predicts shelf-life. Buffered solutions and inert atmospheres minimize oxidative cleavage of S–S bonds .

Advanced Research Questions

Q. What mechanistic insights explain contradictory catalytic behavior of this compound in radical polymerization?

  • Methodological Answer : Contradictions arise from solvent-dependent radical initiation efficiency. Use electron paramagnetic resonance (EPR) to track radical intermediates. Compare kinetics in polar (acetonitrile) vs. non-polar (hexane) solvents. Computational studies (DFT) model transition states to identify steric effects from tert-butyl groups. Reconcile data by isolating solvent polarity as a variable in controlled experiments .

Q. How can computational models predict the interaction of this compound with lipid bilayers?

  • Methodological Answer : Molecular dynamics (MD) simulations (e.g., GROMACS) model insertion dynamics into lipid membranes. Parameters include force fields (CHARMM36) and bilayer composition (DPPC/POPC). Validate with experimental data from fluorescence quenching assays or neutron reflectometry. Focus on disulphide orientation and alkyl chain packing efficiency .

Q. What strategies resolve discrepancies in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies may stem from impurity profiles or assay sensitivity. Conduct purity audits via GC-MS and ICP-OES (trace metals). Compare in vitro cytotoxicity (MTT assay) across cell lines (e.g., HEK293 vs. HepG2) and in vivo models (zebrafish embryos). Meta-analysis of literature data identifies confounding variables (e.g., solvent carriers) .

Q. What advanced analytical techniques quantify trace degradation products of this compound in environmental samples?

  • Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution MS (HRMS) for sub-ppb detection. Solid-phase microextraction (SPME) pre-concentrates analytes from soil/water matrices. Isotope dilution methods (e.g., ³⁴S-labeled internal standards) improve quantification accuracy. Cross-validate with pyrolysis-GC/MS for thermal degradation byproducts .

Methodological Frameworks

Q. How to design a study integrating this compound’s structure-activity relationships (SAR) with its surfactant properties?

  • Methodological Answer : Adopt a tiered approach:

  • Tier 1 : Synthesize analogs with varying alkyl chain lengths (C12–C18) and characterize critical micelle concentration (CMC) via tensiometry.
  • Tier 2 : Perform MD simulations to correlate chain packing with interfacial tension.
  • Tier 3 : Validate industrial applicability via emulsification efficiency tests (e.g., ASTM D971).
  • Use factorial experimental design to isolate variables (e.g., chain length vs. temperature) .

Q. What statistical methods address variability in this compound’s rheological data across studies?

  • Methodological Answer : Apply multivariate analysis (ANOVA, PCA) to datasets, grouping variables like shear rate, concentration, and solvent type. Use Bland-Altman plots to assess inter-laboratory reproducibility. Pilot testing with standardized protocols (e.g., ISO 3219) reduces measurement bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.